REACTION_CXSMILES
|
[F:1][C:2]1[CH:3]=[C:4]([CH:8]=[CH:9][C:10]=1[O:11]C)[C:5]([OH:7])=[O:6].Br.C(O)(=O)C>O>[F:1][C:2]1[CH:3]=[C:4]([CH:8]=[CH:9][C:10]=1[OH:11])[C:5]([OH:7])=[O:6]
|
Name
|
|
Quantity
|
98.8 g
|
Type
|
reactant
|
Smiles
|
FC=1C=C(C(=O)O)C=CC1OC
|
Name
|
|
Quantity
|
215 mL
|
Type
|
reactant
|
Smiles
|
Br
|
Name
|
|
Quantity
|
215 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
heated
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 34 hours
|
Duration
|
34 h
|
Type
|
FILTRATION
|
Details
|
the precipitated crystal was filtered
|
Type
|
CUSTOM
|
Details
|
to obtain a blackish brown crystal
|
Type
|
CUSTOM
|
Details
|
This crystal was recrystallized with water
|
Name
|
|
Type
|
product
|
Smiles
|
FC=1C=C(C(=O)O)C=CC1O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 77.73 g | |
YIELD: PERCENTYIELD | 86% | |
YIELD: CALCULATEDPERCENTYIELD | 85.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |